N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, an oxadiazole ring, and a pyrazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods such as cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The compound contains a furan ring (a five-membered ring with oxygen), an oxadiazole ring (a five-membered ring with two nitrogens and one oxygen), and a pyrazine ring (a six-membered ring with two nitrogens) .Scientific Research Applications
Synthesis and Spectroscopic Analysis
- Application : Synthesis and spectroscopic analysis of condensed oxadiazole and pyrazine derivatives, including N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (FUOXPY), have been conducted. These molecules exhibit nonlinear optical (NLO) properties, indicating potential applications in materials science. The HOMO and LUMO energies suggest chemical stability, and Natural Bond Orbital (NBO) analysis indicates stability due to hyperconjugative interactions and charge delocalization (El-Azab et al., 2018).
Advances in Heterocyclic Chemistry
- Application : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is part of a broader category of non-annelated polynuclear heterocyclic systems, which have potential applications in pharmacology and high-energy materials. Recent advances in synthetic methods for these compounds have been reviewed, underscoring their significance in the field of heterocyclic chemistry (Fershtat & Makhova, 2016).
Antitubercular and Anti-Cancer Potential
- Application : The compound exhibits promising anti-tubercular activity, being more potent than reference standards like streptomycin and pyrazinamide. It also shows potential as an anti-cancer drug through its interaction with proteins like Pterindeaminase inhibitor asricin A, as demonstrated in molecular docking studies (El-Azab et al., 2018).
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPZOQTQDTRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
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